9-Methyl-9-azabicyclo[3.3.1]nonan-3-one

Catalog No.
S540540
CAS No.
552-70-5
M.F
C9H15NO
M. Wt
153.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one

CAS Number

552-70-5

Product Name

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one

IUPAC Name

9-methyl-9-azabicyclo[3.3.1]nonan-3-one

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

InChI

InChI=1S/C9H15NO/c1-10-7-3-2-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3

InChI Key

RHWSKVCZXBAWLZ-UHFFFAOYSA-N

SMILES

CN1C2CCCC1CC(=O)C2

solubility

400 mg/mL

Synonyms

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one; 9-Methyl-3-granataninone; Granatan-3-one; NSC 116056; Pseudopelletierin; Pseudopunicine;

Canonical SMILES

CN1C2CCCC1CC(=O)C2

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(=O)C2

Application in Organic Chemistry

Summary of the Application: The compound has been used in the field of organic chemistry as a precursor for the synthesis of (±)-euphococcinine .

Methods of Application or Experimental Procedures: The compound was subjected to desilylation, ozonolysis, and subsequent 1,2-transposition of the resulting carbonyl group to give 9-benzoyl-1-methyl-9-azabicyclo .

Results or Outcomes Obtained: The procedures resulted in the synthesis of (±)-euphococcinine .

Application in Enzyme Substrate

Summary of the Application: The compound has been found in the root bark of Punica granatum L., Punicaceae and is used as an enzyme substrate .

Application in Anticancer Chemotherapeutics

Summary of the Application: The compound has been used in the field of medicinal chemistry for the construction of biologically active diversely functionalized bicyclo [3.3.1]nonanes. These compounds have shown potential as anticancer chemotherapeutics .

Methods of Application or Experimental Procedures: The compound is used in the synthesis of bicyclo [3.3.1]nonanes and their heteroanalogues. These compounds are then tested for their anticancer activities .

Application in Aerobic Oxidation of Alcohols

Summary of the Application: The compound, specifically its N-oxyl derivative, has been used as a catalytic oxidant for copper-catalyzed greener oxidation of alcohols under aerobic conditions .

Methods of Application or Experimental Procedures: The compound is used in conjunction with copper (I) to catalyze the aerobic oxidation of alcohols .

Results or Outcomes Obtained: The use of this compound alleviates the steric and electronic constraints of traditional Cu/TEMPO catalyst systems .

Application in Asymmetric Catalysis

Summary of the Application: The compound has been used in the field of organic chemistry for the construction of biologically active diversely functionalized bicyclo [3.3.1]nonanes. These compounds have shown potential as asymmetric catalysts .

Methods of Application or Experimental Procedures: The compound is used in the synthesis of bicyclo [3.3.1]nonanes and their heteroanalogues. These compounds are then tested for their catalytic activities .

Application in Indole-based Natural Products

Summary of the Application: The structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products. Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists .

Methods of Application or Experimental Procedures: The compound is used in a radical-based strategy to construct an indole-fused azabicyclo [3.3.1]nonane structural framework .

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one is a bicyclic compound characterized by its unique structural features, including a nitrogen atom incorporated into the bicyclic framework. This compound belongs to the class of azabicyclo compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula for 9-methyl-9-azabicyclo[3.3.1]nonan-3-one is C9H15N, and it has a molecular weight of approximately 149.23 g/mol. Its structure includes a nonane backbone with a ketone functional group at the 3-position and a methyl substituent at the 9-position, contributing to its chemical reactivity and biological properties .

The chemical reactivity of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one allows for various transformations:

  • Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
  • Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents through reactions with alkyl halides or acyl chlorides .
  • Cyclization Reactions: Under specific conditions, the compound can participate in cyclization reactions, leading to the formation of more complex bicyclic structures.

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one exhibits notable biological activities, particularly in pharmacology:

  • Antimicrobial Properties: Studies have indicated that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Neuroactive Effects: The structural features of azabicyclo compounds often correlate with neuroactive properties, suggesting potential applications in treating neurological disorders.
  • Radical Scavenging Activity: Research has shown that derivatives of this compound can act as radical scavengers, which may contribute to their protective effects against oxidative stress .

The synthesis of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one can be achieved through several methods:

  • Radical Cyclization: A common approach involves using radical translocation/cyclization reactions starting from appropriate precursors such as 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines, which can yield the desired bicyclic structure through radical intermediates .
  • One-Pot Synthesis: Another method utilizes a one-pot tandem Mannich reaction that allows for the formation of the azabicyclo framework efficiently in a single reaction step .
  • Hydrogenation Reactions: Derivatives of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one can be synthesized by hydrogenating corresponding precursors in the presence of catalysts such as ruthenium complexes, facilitating cost-effective production .

The applications of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one are diverse:

  • Pharmaceutical Development: Due to its biological activity, this compound is being investigated for potential use in drug development, particularly in creating new antimicrobial or neuroactive agents.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis and medicinal chemistry research.

Interaction studies involving 9-methyl-9-azabicyclo[3.3.1]nonan-3-one focus on its binding affinities and effects on biological targets:

  • Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.
  • Receptor Binding: Studies have explored its interaction with neurotransmitter receptors, providing insights into its neuroactive properties and possible implications for treating neurological conditions.

Several compounds share structural similarities with 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Properties
9-Azabicyclo[3.3.1]nonan-3-oneSimilar bicyclic structure without methyl groupNeuroactive properties
Pseudo-pelletierineContains a similar bicyclic frameworkAntimicrobial activity
9-Methyl-9-azabicyclo[2.2.2]octanoneDifferent ring size but similar nitrogen inclusionPotentially different biological activities

The uniqueness of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one lies in its specific methyl substitution and ketone functionality, which influence its reactivity and biological interactions compared to these similar compounds.

Pseudopelletierine (C₉H₁₅NO) belongs to the azabicycloalkane family, characterized by a bicyclic framework comprising a piperidine ring fused with a cycloheptanone moiety. Its IUPAC name, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, reflects the methyl-substituted nitrogen atom at position 9 and the ketone group at position 3. The molecule exhibits Cs-symmetry, rendering it achiral despite possessing two stereogenic centers at C-1 and C-5.

Key Physicochemical Data:

PropertyValueSource
Molecular Weight153.22 g/mol
Melting Point142–144°C
Boiling Point285–287°C (dec.)
SolubilitySoluble in polar organic solvents (e.g., chloroform, methanol)
Spectral Data (¹H NMR)δH = 2.67 (N-CH₃), 3.36 (H-1/H-5)

The N-methyl group and bridgehead protons (H-1/H-5) exhibit distinct deshielding in NMR spectra due to proximity to electronegative atoms. The compound’s stability is influenced by N-methyl inversion, a conformational equilibrium between axial and equatorial orientations, with the axial form being more stable in the gas phase.

Physical Description

Solid

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

153.115364102 g/mol

Monoisotopic Mass

153.115364102 g/mol

Boiling Point

246.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Melting Point

62 - 64 °C

UNII

USN3FV3Z9X

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

552-70-5

Wikipedia

Pseudopelletierine

Dates

Last modified: 08-15-2023

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